molecular formula C9H12FN B1394079 N-(2-Fluoro-5-methylbenzyl)-N-methylamine CAS No. 1178036-90-2

N-(2-Fluoro-5-methylbenzyl)-N-methylamine

Cat. No. B1394079
M. Wt: 153.2 g/mol
InChI Key: KAPVWMXZZHHDSR-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-methylbenzyl)-N-methylamine, also known as FMBA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of the aromatic amine class of compounds, which are known for their reactivity and ability to form complexes with other molecules. FMBA is a versatile compound that is used in a range of laboratory experiments, including synthesis, analysis, and drug development. This article will discuss the synthesis method of FMBA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Vibrational Analysis in Polymer Chemistry

N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a compound structurally similar to N-(2-Fluoro-5-methylbenzyl)-N-methylamine, was synthesized to model phenolics resulting from the ring-opening polymerization of benzoxazine monomers. The study focused on the fundamental vibrational assignments of this compound in the infrared and Raman spectra, providing insights into the behavior of such compounds in polymer chemistry (Dunkers & Ishida, 1995).

Catalysis and CO2 Utilization

A fluoro-functionalized polymeric N-heterocyclic carbene-zinc complex was synthesized, demonstrating high activity in catalyzing the formylation and methylation of amines using CO2 as a building block. This study highlights the potential of fluorinated compounds in catalysis and sustainable CO2 utilization (Yang et al., 2015).

Metal Complex Synthesis

The synthesis and reactivity of Oxorhenium(V) complexes involving methyl, benzyl, and phenyl groups, with implications for migratory insertion mechanisms, were investigated. This research provides valuable information on the role of fluorinated compounds in the synthesis of complex metal compounds (Robbins et al., 2015).

Nanotechnology

N,N-bis(2-hydroxybenzyl)alkylamines were used as novel ligands for rare earth metal ions, such as cerium(III) ion, leading to the successful preparation of single-phase ceria (CeO2) via thermal decomposition. This application demonstrates the utility of such compounds in nanotechnology and materials science (Veranitisagul et al., 2011).

Corrosion Inhibition

N-2-methylbenzylidene-4-antipyrineamine was studied as an acid corrosion inhibitor for mild steel surfaces in hydrochloric acid. This research underscores the potential of fluorinated benzyl compounds in industrial applications such as corrosion inhibition (Aziz et al., 2022).

properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7-3-4-9(10)8(5-7)6-11-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPVWMXZZHHDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluoro-5-methylbenzyl)-N-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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